molecular formula C13H14N2O3 B6081629 methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate

methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate

Cat. No.: B6081629
M. Wt: 246.26 g/mol
InChI Key: GMCHMKIFSSAJKD-UHFFFAOYSA-N
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Description

methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate (CAS 1190256-52-0) is a synthetic indole derivative with a molecular formula of C13H14N2O3 and a molecular weight of 246.262 g/mol. This compound is presented as a methyl ester glycinate conjugate, characterized by its specific substitution on the 1H-indol-4-yl ring system. It is supplied as a high-purity material for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, widely recognized for its broad spectrum of biological activities. Research into analogous indole-bearing compounds has demonstrated significant antimicrobial properties against a panel of Gram-positive bacteria (such as Staphylococcus aureus ), Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ), and fungal strains like Candida albicans . The presence of the glycyl moiety in related molecular architectures is known to enhance hydrogen-bonding potential with biological targets, which can be critical for improving binding affinity and biological activity . Furthermore, indole-based molecules are investigated as key precursors and intermediates in the synthesis of complex pharmacologically active agents, including novel anti-tuberculosis compounds and other therapeutic leads . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

methyl 2-[(1-methylindole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCHMKIFSSAJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is being investigated for its potential therapeutic applications, particularly due to its structural similarity to other biologically active indole derivatives. Research has indicated that compounds in this class may exhibit:

  • Antimicrobial Activity : Studies have shown that various indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .
  • Anticancer Properties : The compound's ability to interact with DNA and proteins positions it as a potential anticancer agent. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies

The compound has been the subject of biological investigations aimed at understanding its mechanism of action. Its indole structure allows it to bind effectively to various receptors and enzymes, modulating their activity:

  • Anti-inflammatory Effects : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Industrial Applications

In the industrial context, this compound serves as an important building block for synthesizing more complex indole derivatives used in pharmaceuticals and specialty chemicals. Its unique substitution pattern imparts distinct chemical properties that can be exploited in various applications, including:

  • Synthesis of Novel Therapeutics : The compound can be utilized in the design of new drugs targeting specific biological pathways or diseases.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) assays indicated promising results against various pathogens, highlighting the potential of indole derivatives in combating infections .

CompoundMIC (µg/mL)Activity Against
5k14 ± 0.4Gram-positive
5l15 ± 0.4Gram-negative

Research investigating the biological activities of related indole compounds has demonstrated their capacity to inhibit specific enzymes linked to inflammation and cancer progression. These studies provide insights into how this compound could function similarly .

Mechanism of Action

The mechanism of action of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Key structural variations among related compounds include:

  • Indole substitution position (2-yl, 3-yl, or 4-yl): Affects electronic distribution and steric accessibility.
  • N-methylation : Reduces hydrogen-bonding capacity, influencing melting points and crystallinity.
  • Carbonyl group : Indole carbonyl vs. benzoyl or sulfonyl groups (e.g., in Methyl N-(4-chlorobenzoyl)glycinate ()) alters solubility and reactivity.

Comparative Analysis of Physical and Chemical Properties

Physical Properties

Compound Name Indole Position N-Methylation Yield (%) Melting Point (°C)
Methyl N-(1H-indol-2-ylcarbonyl)glycinate (3) 2-yl No 74 210–213
Methyl N-(1H-indol-3-ylcarbonyl)glycinate (7) 3-yl No 46 176–178
Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate (11) 2-yl Yes 69 98–100

Key Observations :

  • N-methylation significantly lowers melting points (e.g., 210°C for 3 vs. 98°C for 11 ), likely due to reduced intermolecular hydrogen bonding .
  • The 3-yl isomer (7 ) has a lower yield and melting point than the 2-yl analog, suggesting positional effects on reactivity and crystallinity .

Reactivity and Stability

  • Reaction with Bredereck’s Reagent: The 2-yl derivative (3) forms 4-[(dimethylamino)methylidene]-2-(1-methylindol-2-yl)-1,3-oxazol-5(4H)-one (12) via cyclization . The 3-yl derivative (7) yields methyl 3-(dimethylamino)-2-[(indol-3-ylcarbonyl)amino]propenoate (8), indicating divergent reaction pathways based on substitution position .
  • Non-Indole Derivatives: Compounds like Methyl N-(4-chlorobenzoyl)glycinate () exhibit distinct reactivity due to the absence of the indole ring’s π-electron system, which influences resonance stabilization and nucleophilic attack sites.

Comparison with Non-Indole Glycinate Derivatives

Benzoyl and Sulfonyl Derivatives

  • Methyl N-(4-chlorobenzoyl)glycinate (): Simpler aromatic systems with higher solubility in polar solvents compared to indole derivatives.
  • Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (): Incorporates sulfonyl and methoxy groups, enhancing steric bulk and altering electronic properties.

Pharmaceutical Relevance

  • Indole derivatives are often prioritized in drug discovery due to their resemblance to tryptophan and serotonin. For example, Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate (11) may serve as a precursor for β-carboline analogs, which exhibit neuroactive properties .

Biological Activity

Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1190256-52-0
  • Predicted Boiling Point : 496.3 ± 25.0 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole structure allows it to bind to receptors and enzymes, influencing their activity:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : It has shown potential in modulating cellular processes related to cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
A549 (Lung Adenocarcinoma)< 10
A375 (Melanoma)5.7
HUVEC (Human Umbilical Vein Endothelial Cells)1.4 - 6.2

In a study comparing its effects against other compounds, it demonstrated selective cytotoxicity, particularly against melanoma and lung cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Indole derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still limited .

Case Studies

  • Cytotoxicity Assays : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. For example, it was found to suppress endothelial cell proliferation induced by growth factors .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound interacts with specific targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics .
  • Comparative Analysis : When compared to other indole derivatives, this compound exhibited unique properties due to its substitution pattern on the indole ring, enhancing its biological activity .

Q & A

Basic Question: What are the standard synthetic routes for methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, and how is its purity validated?

Methodological Answer:
The synthesis typically involves coupling 1-methyl-1H-indole-4-carboxylic acid with methyl glycinate using carbodiimide reagents (e.g., DCC or EDCI) and a coupling catalyst (e.g., HOBt or DMAP) in anhydrous dichloromethane or DMF. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or side products. Mass spectrometry (ESI-MS or HRMS) is used to verify molecular weight .

Advanced Question: How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer:
Optimization strategies include:

  • Response Surface Methodology (RSM): A factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1.2–2.0 equivalents).
  • Catalyst Screening: Testing alternatives to HOBt, such as HOAt or polymer-supported catalysts, to reduce racemization.
  • Microwave-Assisted Synthesis: Reducing reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 15 minutes at 100°C) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms the presence of indole protons (δ 7.2–8.1 ppm) and methyl ester groups (δ 3.6–3.8 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm).
  • Mass Spectrometry: ESI-MS provides [M+H]⁺ peaks, while HRMS validates exact mass (e.g., C₁₄H₁₅N₂O₃: theoretical 283.1052 Da).
  • X-ray Crystallography: Resolves bond angles and torsional strain in the indole-glycine linkage (if crystalline) .

Advanced Question: How can discrepancies in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:
Discrepancies may arise from:

  • Metabolic Instability: Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid ester hydrolysis.
  • Solubility Limitations: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability.
  • Target Engagement: Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism .

Basic Question: What are the recommended storage conditions for this compound?

Methodological Answer:
Store at –20°C in airtight, light-resistant containers under nitrogen. Solubility in DMSO (≥10 mM) or ethanol (5–10 mM) prevents hydrolysis. Monitor stability via quarterly HPLC analysis (retention time shifts indicate degradation) .

Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin transporters).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Models: Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity using MOE or RDKit .

Advanced Question: How do structural modifications (e.g., substituent changes) alter the compound’s pharmacological profile?

Methodological Answer:

  • Indole Substituents: Replacing the 1-methyl group with ethyl () reduces metabolic clearance but increases logP.
  • Glycine Modifications: Ester-to-amide conversion (e.g., methyl ester to tert-butyl) enhances plasma stability but reduces permeability (Caco-2 assay data) .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic Effects: NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare torsion angles (e.g., C9–C11–C12–C13 in ) to identify flexibility.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level in Gaussian to reconcile experimental and theoretical data .

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